Pyrimidine, 2,4-diamino-5-(p-bromophenyl)-6-methyl-
Description
The compound 2,4-diamino-5-(p-bromophenyl)-6-methylpyrimidine is a diaminopyrimidine derivative characterized by:
- A pyrimidine core with amino groups at positions 2 and 2.
- A para-bromophenyl substituent at position 3.
- A methyl group at position 5.
This structure places it within a class of antifolate agents that inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and nucleotide synthesis. The bromine atom and methyl group distinguish it from other analogs, influencing its physicochemical properties, target binding, and pharmacokinetics .
Properties
CAS No. |
7331-25-1 |
|---|---|
Molecular Formula |
C11H11BrN4 |
Molecular Weight |
279.14 g/mol |
IUPAC Name |
5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11BrN4/c1-6-9(10(13)16-11(14)15-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H4,13,14,15,16) |
InChI Key |
NVIBTXFGDLIYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Pyrimidine, 2,4-diamino-5-(p-bromophenyl)-6-methyl- typically involves multi-step organic transformations starting from appropriately substituted pyrimidine precursors or related intermediates. The key synthetic steps include:
- Formation of the pyrimidine core with amino substituents at positions 2 and 4.
- Introduction of the p-bromophenyl group at position 5.
- Installation of the methyl group at position 6.
Detailed Stepwise Preparation
Preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine Intermediate
A patented method describes the preparation of a critical intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine , which serves as a precursor for further functionalization toward the target compound.
- Step 1: Esterification of p-bromophenylacetic acid with methanol in the presence of a solid acid catalyst (complexes of iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel loaded with sulfate ions) under reflux conditions to form methyl p-bromophenylacetate.
- Step 2: Reaction of the ester with sodium methoxide and dimethyl carbonate under nitrogen at elevated temperature (75 °C) to yield a key intermediate.
- Step 3: Reaction of the intermediate with formamidine hydrochloride at 20–30 °C for 15–17 hours to form the diaminopyrimidine core.
- Step 4: Chlorination of the diaminopyrimidine intermediate with phosphorus oxychloride in toluene and N,N-dimethyl aniline at 20–95 °C to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine.
The overall yield of this four-step process is approximately 73.7%, with individual step yields ranging from 85.6% to 95.0%.
Amination and Methylation to Obtain 2,4-Diamino-5-(p-bromophenyl)-6-methylpyrimidine
Following the preparation of the dichloropyrimidine intermediate, nucleophilic substitution reactions introduce amino groups at positions 2 and 4, and a methyl group at position 6.
- Amination is typically performed by treating the dichloropyrimidine intermediate with ammonia or amine sources under controlled conditions.
- Methylation at position 6 can be achieved either by starting from a 6-methyl-substituted pyrimidine precursor or by selective alkylation reactions.
Suzuki Coupling for Aryl Substitution at Position 5
An alternative synthetic approach involves Suzuki cross-coupling reactions to install the p-bromophenyl group at position 5 on a 2,4-diamino-6-methylpyrimidine core.
- Starting from 2,4-diamino-6-hydroxypyrimidine, chlorination with phosphorus oxychloride yields 2,4-diamino-6-chloropyrimidine.
- Nucleophilic substitution introduces the 6-methyl group.
- Iodination at position 5 produces 2,4-diamino-5-iodo-6-methylpyrimidine.
- Suzuki coupling with 4-bromophenylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh3)4 or Pd(dbpf)Cl2) installs the p-bromophenyl substituent at position 5 with high yields (typically >90%).
- Final deprotection and purification steps yield the target compound.
Alternative Synthetic Routes and Functionalization
Other methods involve the preparation of related pyrimidine derivatives with different substituents, which can be adapted to synthesize the target compound by modifying the substituents accordingly. For example, nucleophilic substitution reactions on 2,6-diamino-4-substituted pyrimidines and subsequent diazotization or sulfonation reactions can be employed.
Summary of Key Preparation Data
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | p-Bromophenylacetic acid, methanol, solid acid catalyst, reflux | ~94-95 | Formation of methyl p-bromophenylacetate |
| 2 | Carbonate reaction | Sodium methoxide, dimethyl carbonate, methanol, 75 °C, nitrogen atmosphere | Not specified | Formation of intermediate for pyrimidine ring synthesis |
| 3 | Formamidine reaction | Formamidine hydrochloride, 20–30 °C, 15–17 h | Not specified | Formation of diaminopyrimidine core |
| 4 | Chlorination | Phosphorus oxychloride, toluene, N,N-dimethyl aniline, 20–95 °C, 3 h | ~85.6-85.7 | Formation of 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediate |
| 5 | Amination and methylation | Ammonia or amines, methylation reagents | Not specified | Introduction of amino groups and methyl group |
| 6 | Suzuki coupling | 2,4-Diamino-5-iodo-6-methylpyrimidine, 4-bromophenylboronic acid, Pd catalyst | >90 | Installation of p-bromophenyl group at position 5 |
Research Findings and Notes
- The patented method demonstrates a scalable and efficient process for synthesizing key intermediates with high yield and purity, suitable for industrial applications.
- Suzuki coupling reactions provide a versatile and high-yielding route to introduce the p-bromophenyl substituent, allowing structural diversification.
- The use of solid acid catalysts and controlled chlorination conditions improves selectivity and minimizes by-products.
- Analytical techniques such as NMR, elemental analysis, and crystallography confirm the structure and purity of intermediates and final products.
- The overall synthetic strategy balances yield, purity, and operational simplicity, making it suitable for further derivatization and application in drug discovery.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 6-methyl group and electron-rich amino substituents activate the pyrimidine ring for electrophilic substitution. Key transformations include:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Halogenation | N-Iodosuccinimide (NIS), dry CH₃CN | 5-Iodo derivatives | 96–98% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, EtOH/toluene/H₂O | 5-Aryl/heteroaryl derivatives | 70–92% |
-
Iodination : The 5-position bromophenyl group can be replaced via Suzuki coupling if first converted to an iodide .
-
Amination : 2,4-Diamino groups participate in condensation reactions with aldehydes to form Schiff bases under acidic conditions .
Functionalization of the p-Bromophenyl Group
The para-bromo substituent enables cross-coupling reactions:
Buchwald–Hartwig Amination
Conditions : Pd(dba)₂, Xantphos, Cs₂CO₃, toluene, 110°C
Outcome : Substitution of bromine with amines (e.g., morpholine, piperidine) .
Suzuki–Miyaura Coupling
Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O
Outcome : Replacement of bromine with aryl/boronic acid groups (e.g., 4-methoxyphenyl) .
Transformations of Amino Groups
The 2,4-diamino groups undergo alkylation and acylation:
| Reaction | Reagents | Products | Application |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine | N-Acetyl derivatives | Solubility modulation |
| Reductive Alkylation | Aldehydes, NaBH₃CN | N-Alkyl derivatives | Bioactivity enhancement |
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which are intermediates for metal coordination complexes .
Antimicrobial Action
The compound inhibits bacterial dihydrofolate reductase (DHFR) by mimicking dihydrofolate, with IC₅₀ values in the nanomolar range . Key interactions:
-
Hydrogen bonding : 2,4-Diamino groups bind to Asp27 and Ile5 residues.
-
Hydrophobic packing : p-Bromophenyl and methyl groups occupy the enzyme’s hydrophobic pocket .
Anticancer Potential
-
Mechanism : Inhibits human DHFR, disrupting thymidylate synthesis (Ki = 12 nM) .
-
Structure–Activity Relationship (SAR) :
Stability and Degradation Pathways
-
Photodegradation : UV light induces cleavage of the C–Br bond, forming a phenyl radical.
-
Hydrolysis : Stable in neutral pH but degrades under strongly acidic/basic conditions via ring-opening .
Comparative Reactivity of Analogues
| Position | Substituent | Reactivity Trend |
|---|---|---|
| 5 | p-Bromophenyl | Higher electrophilicity vs. H |
| 6 | Methyl | Steric hindrance reduces SNAr |
| 2/4 | Amino | Activates ring for electrophiles |
Scientific Research Applications
Antitumor Activity
Pyrimidine derivatives have been extensively studied for their antitumor properties. The compound 2,4-diamino-5-(p-bromophenyl)-6-methyl- has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR leads to reduced tumor cell growth, making these compounds valuable in cancer therapy.
- Case Study : A study demonstrated that derivatives with the pyrimidine core exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the disruption of folate metabolism, which is essential for nucleotide synthesis in rapidly dividing cells .
Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives has also been documented. Research indicates that compounds like 2,4-diamino-5-(p-bromophenyl)-6-methyl- show effectiveness against a range of bacterial strains.
- Research Findings : A specific derivative exhibited strong activity against Escherichia coli, highlighting its potential as an antibacterial agent. The mechanism appears to involve interference with bacterial DNA synthesis pathways .
Antiviral Applications
Pyrimidine derivatives have shown promise in antiviral applications as well. Recent studies indicate that certain pyrimidine compounds can inhibit viral replication, making them candidates for treating viral infections.
- Example : Compounds derived from the pyrimidine framework have been tested against viruses such as Zika and Dengue, showing effective inhibition of viral activity at low concentrations . These findings suggest a potential role in developing antiviral therapeutics.
Anti-inflammatory Effects
Another significant application of pyrimidine derivatives is their anti-inflammatory properties. Research has demonstrated that these compounds can reduce inflammation in various models.
- Clinical Insights : In preclinical trials, certain pyrimidine derivatives exhibited higher anti-inflammatory efficacy compared to established drugs like indomethacin, suggesting their potential use in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2,4-diamino-5-(p-bromophenyl)-6-methyl- involves multiple steps, including chlorination and nucleophilic substitution. Understanding the structure-activity relationship is crucial for optimizing these compounds' pharmacological properties.
| Synthesis Steps | Description |
|---|---|
| Chlorination | Introduction of chlorine to the pyrimidine ring |
| Nucleophilic Substitution | Replacement of halides with amines or other nucleophiles |
| Final Purification | Techniques such as crystallization or chromatography |
Research continues to refine these synthesis methods to enhance yield and purity while exploring modifications that could improve biological activity .
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Pyrimethamine [2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine]
- Key Differences :
- Phenyl substituent : Chlorine (Cl) vs. bromine (Br).
- Position 6 : Ethyl vs. methyl.
- Impact: Bromine’s larger atomic radius (1.85 Å vs. The ethyl group in pyrimethamine enhances lipophilicity, improving blood-brain barrier penetration compared to the methyl group in the target compound .
- Activity: Pyrimethamine is a well-established antimalarial, with IC₅₀ values in the nanomolar range against Plasmodium DHFR. Bromine’s stronger electron-withdrawing effect may modulate binding affinity but requires empirical validation .
Metoprine [2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine]
- Key Differences :
- Phenyl substituent : Dichloro (3',4'-Cl₂) vs. para-bromo.
- Position 6 : Both have methyl groups.
- Impact: Dichlorophenyl groups enhance potency against DHFR due to increased hydrophobic interactions and electron withdrawal, as shown in studies where metoprine exhibited 3-fold higher activity against MTX-resistant leukemia cells compared to monochloro analogs .
Alkyl Chain Modifications at Position 6
*Estimated using fragment-based methods.
Pharmacokinetic and Resistance Profiles
- Blood-Brain Barrier Penetration :
- Resistance Mechanisms :
- Metabolic Stability :
- Bromine’s higher molecular weight may slow hepatic metabolism, extending half-life compared to chlorine .
Biological Activity
Pyrimidine, 2,4-diamino-5-(p-bromophenyl)-6-methyl- is a member of the aminopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant promise in medicinal chemistry, particularly in the context of antimalarial and anticancer activities.
Chemical Structure and Properties
The compound features:
- Amino groups at positions 2 and 4.
- A bromophenyl group at position 5.
- A methyl group at position 6.
Its molecular formula is CHBrN with a molecular weight of approximately 296.15 g/mol.
Antimalarial Activity
Research indicates that pyrimidine derivatives, including this compound, have shown potential as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the survival of the malaria parasite. In vitro studies have demonstrated that similar compounds exhibit IC values ranging from 1.3 nM to over 50 μM against various strains of P. falciparum .
Table 1: Inhibitory Activity Against PfDHFR
| Compound | IC (nM) | Remarks |
|---|---|---|
| Compound A | 1.3 | Wild-type PfDHFR |
| Compound B | 243 | Quadruple mutant PfDHFR |
| Pyrimidine derivative | TBD | Further studies needed |
Anticancer Potential
Pyrimidines have been extensively studied for their anticancer properties. The presence of amino groups enhances their ability to interact with various biological targets, including receptor tyrosine kinases and enzymes involved in cancer cell proliferation. For instance, studies have shown that certain pyrimidine derivatives display selective inhibition against mitochondrial dihydrofolate reductase (mt-DHFR), which is crucial for cancer cell metabolism .
Table 2: Selectivity and Inhibition Data
| Compound | Target Enzyme | IC (μM) | Selectivity |
|---|---|---|---|
| El-7a | mt-DHFR | <10 | High |
| El-7b | h-DHFR | >100 | Low |
The biological activity of pyrimidine derivatives can be attributed to their ability to inhibit key enzymes involved in nucleotide synthesis and metabolic pathways. The amino groups at positions 2 and 4 are critical for binding to these enzymes, while the bromophenyl substituent may enhance lipophilicity and facilitate cellular uptake .
Case Studies
- Inhibition Studies : A study on a series of pyrimidine derivatives showed that modifications at the 6-position significantly affect their inhibitory activity against PfDHFR. The introduction of flexible substituents improved binding affinity and selectivity .
- Pharmacokinetic Evaluation : Recent evaluations indicate that certain pyrimidine derivatives possess favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity in animal models . For example, a derivative exhibited an oral bioavailability of 31.8% with no acute toxicity up to a dose of 2000 mg/kg.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves the 3D arrangement of the p-bromophenyl group and pyrimidine core, as demonstrated for Rh-complexed pyrimethamine analogs .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., differentiation between C6-methyl and aromatic protons) .
- Mass spectrometry (HRMS) : Confirms molecular weight (318.4 g/mol) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for salts or solvates .
How can researchers resolve contradictions in reported IC₅₀ values for DHFR inhibition across studies?
Advanced Research Focus
Discrepancies in IC₅₀ values often arise from:
- Enzyme source variability : Fungal (e.g., Candida albicans) vs. mammalian DHFR isoforms exhibit divergent binding kinetics. Standardize enzyme preparations (e.g., recombinant C. glabrata DHFR) .
- Assay conditions : pH (optimal ~7.4), temperature (25°C vs. 37°C), and cofactor (NADPH) concentrations significantly affect inhibition measurements. Use standardized protocols like spectrophotometric NADPH depletion assays .
- Data normalization : Express activity relative to positive controls (e.g., trimethoprim for bacterial DHFR) to enable cross-study comparisons .
What computational strategies are optimal for predicting the compound’s selectivity toward microbial vs. human DHFR?
Q. Advanced Research Focus
- Molecular docking : Use software like AutoDock Vina to model interactions with conserved residues (e.g., Leu 69 in Candida DHFR vs. Leu 22 in human DHFR). Focus on regions with sequence divergence (e.g., loop regions near the active site) .
- Free-energy perturbation (FEP) : Quantifies binding energy differences arising from the p-bromophenyl group’s hydrophobicity in microbial vs. human enzyme pockets .
- MD simulations : Analyze conformational stability of the inhibitor-enzyme complex over 100-ns trajectories to identify critical binding interactions .
How does the C6-methyl group impact the compound’s metabolic stability compared to ethyl or propyl analogs?
Q. Advanced Research Focus
- Steric effects : The C6-methyl group minimizes steric hindrance in the DHFR active site, enhancing binding compared to bulkier substituents (e.g., ethyl or propyl groups in pyrimethamine derivatives) .
- Metabolic susceptibility : Shorter alkyl chains (methyl) reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to longer chains. Validate via liver microsome assays .
- Crystallographic evidence : Methyl substitution maintains optimal van der Waals contacts with Met 25 and Ile 33 in fungal DHFR, as shown in trimethoprim analogs .
What strategies mitigate solubility challenges during in vitro biological testing of this compound?
Q. Basic Research Focus
- Salt formation : Use alkanesulfonic acids (e.g., ethanesulfonic acid) to improve aqueous solubility, as demonstrated for triazene salts of pyrimethamine derivatives .
- Co-solvent systems : Employ DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without denaturing enzymes .
- Pro-drug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility temporarily, with enzymatic cleavage releasing the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
